Increased Lipophilicity for Enhanced Membrane Permeability vs. Carboxylic Acid Analog
The ethyl ester group in Ethyl 5-Bromoisoquinoline-1-carboxylate significantly increases its lipophilicity compared to the free carboxylic acid analog, 5-Bromoisoquinoline-1-carboxylic acid (CAS 1111311-65-9). This is quantitatively reflected in the calculated partition coefficient (XLogP3), which is a key predictor of passive membrane permeability and oral absorption .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5-Bromoisoquinoline-1-carboxylic acid (CAS 1111311-65-9): 2.0 |
| Quantified Difference | +0.7 log units |
| Conditions | Computational prediction based on atomistic and knowledge-based method (XLOGP3) |
Why This Matters
This increased lipophilicity (ΔXLogP3 = +0.7) is critical for drug discovery programs, as it directly influences the ability of a compound or its derivatives to passively diffuse across biological membranes, a key requirement for oral bioavailability.
